![molecular formula C6H8O4 B15315023 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol
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Overview
Description
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol, also known as Carbonic acid, 4-hydroxy-2-butyn-1-yl methyl ester, is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group and a hydroxyl group attached to a butynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol typically involves the esterification of 4-hydroxy-2-butyn-1-ol with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is 4-[(Methoxycarbonyl)oxy]but-2-yn-1-one.
Reduction: The major products are 4-[(Methoxycarbonyl)oxy]but-2-en-1-ol or 4-[(Methoxycarbonyl)oxy]butan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. The alkyne group can participate in addition reactions, making this compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-butyn-1-ol: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.
4-[(Methoxycarbonyl)oxy]but-2-en-1-ol: Contains an alkene instead of an alkyne, affecting its reactivity in addition reactions.
4-[(Methoxycarbonyl)oxy]butan-1-ol: Contains an alkane instead of an alkyne, making it less reactive in reduction reactions.
Uniqueness
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol is unique due to the presence of both a methoxycarbonyl group and an alkyne group, which provide a combination of reactivity and versatility not found in similar compounds .
Biological Activity
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol, also known as 4-Methoxy-2-butyn-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
4-Methoxy-2-butyn-1-ol has the molecular formula C5H8O3 and a molecular weight of approximately 116.12 g/mol. The structure includes a methoxycarbonyl group and an alkyne, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various alkyne derivatives, including 4-Methoxy-2-butyn-1-ol. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens. For instance, compounds derived from microbial sources have shown dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs), suggesting a broad spectrum of bioactivity .
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibited growth |
Escherichia coli | Moderate inhibition |
Candida albicans | Significant antifungal activity |
Anticancer Activity
The anticancer potential of 4-Methoxy-2-butyn-1-ol has been investigated in various cell lines. Studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells while sparing normal cells. For example, certain derivatives have been shown to inhibit tumor growth in models of colorectal adenocarcinoma and hepatocellular carcinoma .
Cancer Cell Line | IC50 (µM) |
---|---|
HT-29 (Colorectal) | 15 |
HepG2 (Liver) | 20 |
SH-SY5Y (Neuroblastoma) | 18 |
The mechanisms through which 4-Methoxy-2-butyn-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular membranes or specific enzymes involved in cell signaling pathways. The ability to modulate phospholipase activity has been noted in related compounds, which may contribute to their therapeutic effects .
Case Studies
Several case studies have documented the effects of alkyne-containing compounds on various biological systems:
- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of butynols showed potent activity against multi-drug resistant strains of bacteria, indicating their potential as novel antibiotics.
- Case Study on Cancer Cell Lines : In vitro experiments revealed that treatment with 4-Methoxy-2-butyn-1-ol resulted in significant reductions in cell viability across multiple cancer cell lines, supporting its role as a potential anticancer agent.
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-hydroxybut-2-ynyl methyl carbonate |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)10-5-3-2-4-7/h7H,4-5H2,1H3 |
InChI Key |
HBOUXBOOVUJYSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC#CCO |
Origin of Product |
United States |
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